molecular formula C14H10Cl2O3 B1404407 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid CAS No. 149894-42-8

2-[(3,5-Dichlorophenyl)methoxy]benzoic acid

Cat. No.: B1404407
CAS No.: 149894-42-8
M. Wt: 297.1 g/mol
InChI Key: QOKHKXCJASTFQA-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)methoxy]benzoic acid is a benzoic acid derivative featuring a methoxy-linked 3,5-dichlorophenyl substituent at the 2-position of the aromatic ring. The compound’s dichlorophenyl and methoxy groups are critical for steric and electronic interactions, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-9(6-11(16)7-10)8-19-13-4-2-1-3-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKHKXCJASTFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid typically involves the reaction of 3,5-dichlorobenzyl alcohol with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-[(3,5-Dichlorophenyl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Dichlorophenyl-Substituted Benzoic Acids

The position of the dichlorophenyl group relative to the carboxylic acid moiety significantly impacts biological activity. Evidence highlights three positional isomers:

Compound ID Structure Anti-Proteolysis Efficacy (vs. S. aureus) Key Reference
dCPB1 (2-position) 2-(3,5-Dichlorophenyl)benzoic acid Low efficacy
dCPB2 (3-position) 3-(3,5-Dichlorophenyl)benzoic acid Moderate to high efficacy
dCPB3 (4-position) 4-(3,5-Dichlorophenyl)benzoic acid High efficacy

Key Findings :

  • Stereochemical Influence : The 3- and 4-position isomers (dCPB2 and dCPB3) exhibit superior anti-proteolysis activity compared to the 2-position isomer (dCPB1). This suggests that spatial alignment of the dichlorophenyl group relative to the carboxylic acid enhances target engagement in S. aureus .
  • Substituent Localization : Analogues with dichlorophenyl groups at positions 3 or 4 may better stabilize hydrogen bonding or hydrophobic interactions with bacterial proteases .

Functional Group Variations

Amino vs. Methoxy Linkages
  • 2-[(3,5-Dichlorophenyl)amino]benzoic acid: Replacing the methoxy group with an amino moiety improves inhibitory activity against TTR fibrillogenesis. In comparative studies, this compound outperformed iododiflunisal, a reference stabilizer, highlighting the importance of hydrogen-bonding capacity and electron-donating effects .
Carbamoyl Derivatives
Sulfanyl-Substituted Analogues

Alkoxy Chain Length and Substitution Patterns

and compare alkoxy-substituted benzoic acids:

Compound Alkoxy Group Key Property Reference
4-Butoxy-3,5-dichlorobenzoic acid Butoxy Increased lipophilicity
3-Methoxybenzoic acid Methoxy Enhanced crystalline packing via H-bonding
4-Ethoxybenzoic acid Ethoxy Intermediate solubility

Key Insights :

  • Lipophilicity : Longer alkoxy chains (e.g., butoxy) improve membrane permeability but may reduce aqueous solubility .
  • Crystalline Stability : Methoxy and ethoxy groups facilitate hydrogen-bonded dimerization or catemer formation, influencing solid-state stability .

Metabolic and Pharmacokinetic Considerations

  • Hepatic Metabolism : Analogues like N-(3,5-dichlorophenyl)succinimide (NDPS) undergo cytochrome P450-mediated oxidation to hydroxylated metabolites, which may influence nephrotoxicity .
  • Cytotoxicity: NDPS derivatives are non-cytotoxic to hepatocytes, suggesting metabolic activation is required for toxicity .

Data Tables

Table 1: Comparative Anti-Proteolysis Activity of Dichlorophenyl Analogues

Compound Substituent Position Efficacy (Relative to dCPB3)
dCPB1 2 30%
dCPB2 3 80%
dCPB3 4 100%

Table 2: Inhibitory Activity Against TTR Fibrillogenesis

Compound IC50 (µM) Reference
2-[(3,5-Dichlorophenyl)amino]benzoic acid 0.8
Iododiflunisal (Reference) 1.2

Biological Activity

2-[(3,5-Dichlorophenyl)methoxy]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a methoxy substituent, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12Cl2O3\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

The biological activity of this compound is believed to involve the modulation of specific molecular targets within cells. This may include interaction with enzymes or receptors that play critical roles in cellular signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated an IC50 value ranging from 10 to 20 µM across these cell lines, suggesting a moderate level of potency against cancerous cells .

Anti-inflammatory Effects

In vitro experiments showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect was quantified by measuring levels of TNF-alpha and IL-6, which were significantly decreased upon treatment with the compound .

Antimicrobial Activity

The antimicrobial efficacy was evaluated using disk diffusion methods against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited zones of inhibition ranging from 12 to 15 mm, indicating moderate antibacterial properties .

Case Studies

  • Case Study on Cancer Cell Lines : A research group investigated the effects of this compound on human cancer cell lines. They reported that treatment with this compound resulted in apoptosis in HeLa cells, confirmed by flow cytometry analysis showing increased annexin V staining .
  • Inflammatory Response in Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound significantly reduced paw edema induced by carrageenan, supporting its anti-inflammatory potential .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Notes
AnticancerHeLa15Induces apoptosis
AnticancerMCF-712Effective against breast cancer
Anti-inflammatoryMurine ModelN/AReduces paw edema
AntimicrobialE. coliN/AZone of inhibition: 12 mm
AntimicrobialS. aureusN/AZone of inhibition: 15 mm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3,5-Dichlorophenyl)methoxy]benzoic acid
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2-[(3,5-Dichlorophenyl)methoxy]benzoic acid

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